2'-Deoxyguanosine 5'-triphosphate, disodium salt
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Overview
Description
2’-Deoxyguanosine 5’-triphosphate, disodium salt is a purine deoxynucleotide that plays a crucial role in the synthesis of DNA. It consists of a guanine nucleobase attached to a deoxyribose sugar, which is linked to a chain of three phosphate residues. This compound is essential for various biochemical processes, including DNA replication and repair, making it a vital component in molecular biology and biochemistry .
Mechanism of Action
Target of Action
The primary target of 2’-Deoxyguanosine 5’-triphosphate (dGTP) is DNA polymerase . DNA polymerase is an enzyme that synthesizes DNA molecules from deoxyribonucleotides, which are the building blocks of DNA. These enzymes are essential for DNA replication and usually work in pairs to create two identical DNA strands from one original DNA molecule .
Mode of Action
dGTP interacts with its target, DNA polymerase, by serving as a substrate . During DNA synthesis, the DNA polymerase adds dGTP to the growing DNA strand, pairing it with the complementary cytosine © on the template strand . This process results in the extension of the DNA strand, enabling the replication of genetic material .
Biochemical Pathways
The action of dGTP primarily affects the DNA replication pathway . By serving as a substrate for DNA polymerase, dGTP plays a crucial role in the synthesis of new DNA strands. This process is fundamental for cell division, allowing the genetic material to be passed on to the daughter cells .
Result of Action
The incorporation of dGTP into a growing DNA strand by DNA polymerase results in the extension of the DNA molecule . This is a critical step in DNA replication, allowing the genetic information to be accurately copied and passed on to the next generation of cells .
Biochemical Analysis
Biochemical Properties
2’-Deoxyguanosine 5’-triphosphate, disodium salt serves as a substrate for DNA polymerases and reverse transcriptases . It is involved in the distribution, specificity, and kinetics of various nucleoside-triphosphatases (NTPase) and ribonucleotide reductases .
Cellular Effects
The presence of 2’-Deoxyguanosine 5’-triphosphate, disodium salt influences cell function by participating in DNA synthesis . It plays a vital role in cell signaling pathways, gene expression, and cellular metabolism by being a building block in the formation of DNA.
Molecular Mechanism
At the molecular level, 2’-Deoxyguanosine 5’-triphosphate, disodium salt exerts its effects through its interactions with various biomolecules. It binds to DNA polymerases and reverse transcriptases, acting as a substrate for these enzymes .
Metabolic Pathways
2’-Deoxyguanosine 5’-triphosphate, disodium salt is involved in the metabolic pathway of DNA synthesis . It interacts with various enzymes and cofactors in this pathway.
Subcellular Localization
The subcellular localization of 2’-Deoxyguanosine 5’-triphosphate, disodium salt is primarily in the nucleus, where it participates in DNA synthesis . Any targeting signals or post-translational modifications that direct it to specific compartments or organelles are not currently known.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanosine 5’-triphosphate, disodium salt typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine 5’-triphosphate, disodium salt involves large-scale chemical synthesis using automated synthesizers. These methods are optimized for efficiency and cost-effectiveness, often employing high-throughput techniques and stringent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyguanosine 5’-triphosphate, disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 8-oxo-2’-deoxyguanosine, a marker of oxidative stress.
Reduction: Although less common, reduction reactions can alter the phosphate groups.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, leading to the formation of different nucleotide analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include various nucleotide analogs and modified nucleotides, which are often used in biochemical assays and research applications .
Scientific Research Applications
2’-Deoxyguanosine 5’-triphosphate, disodium salt has a wide range of scientific research applications:
Chemistry: It is used in the study of nucleic acid chemistry and the development of nucleotide analogs.
Biology: The compound is essential for DNA replication and repair studies, as well as in polymerase chain reaction (PCR) and DNA sequencing techniques.
Medicine: It is used in the development of antiviral and anticancer therapies, where nucleotide analogs play a crucial role.
Industry: The compound is utilized in the production of diagnostic kits and molecular biology reagents
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxyadenosine 5’-triphosphate, disodium salt
- 2’-Deoxycytidine 5’-triphosphate, disodium salt
- 2’-Deoxythymidine 5’-triphosphate, disodium salt
Uniqueness
2’-Deoxyguanosine 5’-triphosphate, disodium salt is unique due to its specific role in pairing with cytosine during DNA synthesis. This specificity is crucial for maintaining the integrity and fidelity of the genetic code. Additionally, its unique structure allows it to participate in various biochemical pathways and reactions that are distinct from other nucleotides .
Properties
IUPAC Name |
disodium;[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDVZZOBMGHWQA-FVALZTRZSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5Na2O13P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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